molecular formula C8H13N3O B14870990 5-ethoxy-N,2-dimethylpyrimidin-4-amine

5-ethoxy-N,2-dimethylpyrimidin-4-amine

Cat. No.: B14870990
M. Wt: 167.21 g/mol
InChI Key: IHNCYNPPYLQVFI-UHFFFAOYSA-N
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Description

5-Ethoxy-N,2-dimethylpyrimidin-4-amine is a substituted pyrimidine-based compound designed for research and development applications. As part of the aminopyrimidine class of organic compounds , this molecule features an amine group attached to its pyrimidine ring, a structure known to be a key pharmacophore in medicinal chemistry . Pyrimidine scaffolds are of significant interest in the development of novel therapeutic agents due to their wide range of biological activities . Researchers utilize this and similar compounds as versatile intermediates in synthetic organic chemistry, particularly for constructing more complex heterocyclic systems relevant to pharmaceutical and agrochemical discovery . The structure-activity relationships (SAR) of such aminopyrimidines can be explored to modulate properties like solubility and binding affinity. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-ethoxy-N,2-dimethylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3O/c1-4-12-7-5-10-6(2)11-8(7)9-3/h5H,4H2,1-3H3,(H,9,10,11)

InChI Key

IHNCYNPPYLQVFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(N=C1NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N,2-dimethylpyrimidin-4-amine can be achieved through various methods. One common approach involves the reaction of 2,4-dichloropyrimidine with ethylamine and dimethylamine under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of 5-ethoxy-N,2-dimethylpyrimidin-4-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N,2-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-ethoxy-N,2-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethoxy-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 5-ethoxy-N,2-dimethylpyrimidin-4-amine with structurally analogous pyrimidines, emphasizing substituent variations and their implications:

Compound Name Substituents (Positions) Key Features References
5-ethoxy-N,2-dimethylpyrimidin-4-amine 5-ethoxy, 2-methyl, 4-(dimethylamine) Ethoxy group enhances hydrophobicity; dimethylamine enables hydrogen bonding.
6-Chloro-N,2-dimethylpyrimidin-4-amine 6-chloro, 2-methyl, 4-(dimethylamine) Chlorine at position 6 increases electronegativity, altering reactivity.
N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 5-(ethoxyphenyl)aminomethyl, 2-phenyl, 4-(2-fluorophenyl) Bulky aryl groups induce steric hindrance and π-π stacking interactions.
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine 5-(trifluoromethylanilino)methyl, 4-methoxyphenyl Trifluoromethyl group enhances lipophilicity; methoxy improves solubility.

Crystallographic Insights

  • Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine core and substituents range from 2.7° to 77.5°, influencing molecular packing and crystal symmetry .
  • Intermolecular Interactions : Ethoxy groups participate in C–H···O hydrogen bonds, while dimethylamine groups facilitate N–H···N interactions, as seen in related structures .

Research Findings and Implications

Biological Relevance : Ethoxy-containing pyrimidines are promising candidates for drug development due to their balance of hydrophobicity and hydrogen-bonding capacity, as demonstrated in enzyme inhibition studies .

Crystallographic Trends : Substituents like ethoxy and dimethylamine promote specific packing motifs (e.g., π-π stacking and hydrogen-bonded dimers), critical for material design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-ethoxy-N,2-dimethylpyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions. For example, refluxing pyrimidine precursors (e.g., pyridine-4,5-diamine) with aldehydes or ketones in ethanol, catalyzed by glacial acetic acid, followed by recrystallization using chloroform:ethanol (8:2 v/v) for purification . Optimize reaction time (4–6 hours) and stoichiometric ratios (1:1 molar equivalents) to improve yield. Monitor intermediates via TLC (Rf values ~0.30 in hexane/ethyl acetate 3:1) .

Q. Which analytical techniques are most effective for characterizing 5-ethoxy-N,2-dimethylpyrimidin-4-amine?

  • Methodology : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy methyl groups at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX software (e.g., SHELXL for refinement). Note intramolecular N–H⋯N interactions (distance ~2.98 Å) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z ~209.2 g/mol) .

Q. What preliminary toxicity assessments are recommended for this compound?

  • Methodology : Conduct acute toxicity studies in rodent models (e.g., OECD 423 guidelines). Administer doses orally (50–300 mg/kg) and monitor hematological parameters (e.g., ALT, AST levels) and histopathological changes over 14 days. Use LC-MS to quantify compound bioavailability in plasma .

Advanced Research Questions

Q. How can crystallographic disorder in 5-ethoxy-N,2-dimethylpyrimidin-4-amine be resolved during structural refinement?

  • Methodology : Address disorder using SHELXL’s PART instruction to split atomic positions. Apply isotropic displacement parameter (Uiso) constraints for overlapping atoms. Validate with Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯π, π–π stacking with centroid distances ~3.7 Å) . For high-resolution data (<1.0 Å), employ TWIN/BASF commands to model twinning .

Q. What strategies identify polymorphic forms of this compound, and how do they impact bioactivity?

  • Methodology : Screen polymorphs via solvent-mediated crystallization (e.g., ethanol vs. acetonitrile). Characterize using:

  • PXRD : Compare diffraction patterns (e.g., 2θ peaks at 10.5°, 15.8°).
  • DSC : Detect thermal transitions (melting points vary by 2–5°C between forms) .
  • Bioactivity assays : Test solubility and IC₅₀ against target enzymes (e.g., cholinesterase inhibition varies by 20–30% between polymorphs) .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy) affect the compound’s pharmacological profile?

  • Methodology : Synthesize analogs (e.g., 5-methoxy-N,2-dimethyl derivatives) and compare:

  • LogP values : Measure via shake-flask method; ethoxy groups increase hydrophobicity by ~0.5 units .
  • SAR studies : Use molecular docking (AutoDock Vina) to assess binding affinity to targets (e.g., kinase domains). Ethoxy substituents enhance van der Waals interactions in hydrophobic pockets .

Q. How should contradictory data in synthesis yields or analytical results be reconciled?

  • Methodology : Cross-validate using orthogonal techniques:

  • HPLC-PDA : Check purity (>95%) and identify co-eluting impurities.
  • SC-XRD : Confirm regiochemistry if NMR signals overlap .
  • Replicate reactions : Standardize solvent purity (HPLC-grade) and inert atmosphere (N₂/Ar) to minimize oxidation .

Q. What protocols mitigate hygroscopicity during storage of this compound?

  • Methodology : Store under desiccated conditions (silica gel, <10% RH) at –20°C in amber vials. Pre-dry solvents for recrystallization (molecular sieves, 3Å). Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

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